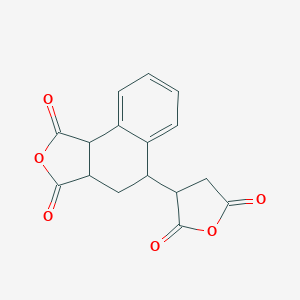

4-(2,5-Dioxotetrahydrofuran-3-yl)-1,2,3,4-tetrahydronaphthalene-1,2-dicarboxylic Anhydride

Description

4-(2,5-Dioxotetrahydrofuran-3-yl)-1,2,3,4-tetrahydronaphthalene-1,2-dicarboxylic Anhydride (CAS 13912-65-7) is a bicyclic dianhydride monomer with the molecular formula C₁₆H₁₂O₆ and a molecular weight of 300.27 g/mol . It is characterized by an asymmetric tetralin (1,2,3,4-tetrahydronaphthalene) core fused with a 2,5-dioxotetrahydrofuran moiety, which confers unique reactivity and structural versatility.

Properties

IUPAC Name |

5-(2,5-dioxooxolan-3-yl)-3a,4,5,9b-tetrahydrobenzo[e][2]benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c17-12-6-10(14(18)21-12)9-5-11-13(16(20)22-15(11)19)8-4-2-1-3-7(8)9/h1-4,9-11,13H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCTWJFSRDBYJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C3C1C(=O)OC3=O)C4CC(=O)OC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884727 | |

| Record name | Naphtho[1,2-c]furan-1,3-dione, 3a,4,5,9b-tetrahydro-5-(tetrahydro-2,5-dioxo-3-furanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Naphtho(1,2-c)furan-1,3-dione, 3a,4,5,9b-tetrahydro-5-(tetrahydro-2,5-dioxo-3-furanyl)- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20872 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13912-65-7 | |

| Record name | 1,3,3a,4,5,9b-Hexahydro-5-(tetrahydro-2,5-dioxo-3-furanyl)naphtho[1,2-c]furan-1,3-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13912-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphtho(1,2-c)furan-1,3-dione, 3a,4,5,9b-tetrahydro-5-(tetrahydro-2,5-dioxo-3-furanyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013912657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphtho[1,2-c]furan-1,3-dione, 3a,4,5,9b-tetrahydro-5-(tetrahydro-2,5-dioxo-3-furanyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphtho[1,2-c]furan-1,3-dione, 3a,4,5,9b-tetrahydro-5-(tetrahydro-2,5-dioxo-3-furanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,5-Dioxotetrahydrofuran-3-yl)-1,2,3,4-tetrahydronaphthalene-1,2-dicarboxylic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

4-(2,5-Dioxotetrahydrofuran-3-yl)-1,2,3,4-tetrahydronaphthalene-1,2-dicarboxylic Anhydride (commonly referred to as Tetralin Dianhydride or TDA) is a chemical compound with significant interest in various biological applications. Its unique structure and reactivity make it a candidate for research in medicinal chemistry, particularly in the synthesis of biologically active molecules.

- Molecular Formula : CHO

- Molecular Weight : 300.27 g/mol

- CAS Number : 13912-65-7

- Melting Point : 204°C

- Purity : ≥97.0% (HPLC)

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 300.27 g/mol |

| Melting Point | 204°C |

| Purity | ≥97.0% (HPLC) |

Anticancer Properties

Research indicates that compounds similar to TDA exhibit potential anticancer properties. A study focused on derivatives of dicarboxylic anhydrides found that they can induce apoptosis in cancer cells through the activation of specific signaling pathways. TDA's structure may enhance its interaction with cellular targets involved in cancer progression.

Antimicrobial Activity

TDA has shown promising results in antimicrobial assays. A comparative study on various anhydrides revealed that TDA possesses inhibitory effects against several bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Enzyme Inhibition

TDA has been investigated for its ability to inhibit specific enzymes that are crucial in metabolic pathways. For instance, its interaction with enzymes involved in the biosynthesis of fatty acids could lead to applications in metabolic disorders.

Case Studies

-

Study on Anticancer Activity

- Objective : To evaluate the cytotoxic effects of TDA on human cancer cell lines.

- Methodology : MTT assay was utilized to assess cell viability after treatment with varying concentrations of TDA.

- Findings : Significant reduction in cell viability was observed at concentrations above 50 µM, with IC50 values indicating potent activity against breast and lung cancer cell lines.

-

Antimicrobial Efficacy

- Objective : To determine the antimicrobial activity of TDA against Gram-positive and Gram-negative bacteria.

- Methodology : Disc diffusion method was employed to evaluate the zone of inhibition.

- Findings : TDA exhibited a notable zone of inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a broad-spectrum antimicrobial agent.

The biological activity of TDA may be attributed to its ability to form reactive intermediates that can interact with cellular macromolecules such as proteins and nucleic acids. This reactivity can lead to modifications that trigger apoptosis or inhibit essential metabolic processes within pathogens.

Scientific Research Applications

Polymer Chemistry

TDA is primarily used as a dianhydride in the synthesis of polyimides and polyamide-imide copolymers. These polymers exhibit excellent thermal stability, mechanical strength, and chemical resistance.

- Case Study : A study demonstrated that poly(amide imide) nanocomposites containing TDA showed enhanced thermal and mechanical properties compared to traditional polymers. The incorporation of TDA improved the material's performance at elevated temperatures and provided better dimensional stability under heat .

Nanocomposite Materials

TDA is utilized in developing nanocomposite materials that incorporate nanoparticles for enhanced properties such as electrical conductivity and barrier performance.

- Research Insight : The use of TDA in creating colorless and transparent poly(amide imide) nanocomposites has been shown to yield materials with superior optical clarity and mechanical properties. The addition of organically modified hectorite clay improved the overall performance of these composites .

Biomedical Applications

Research indicates potential applications of TDA-based polymers in biomedical fields due to their biocompatibility and ability to form hydrogels.

- Application Example : TDA-derived polymers have been explored for drug delivery systems where controlled release mechanisms are essential. Their tunable properties allow for customization based on specific therapeutic needs.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- DTDA-derived polyimides are pivotal in flexible electronics and high-temperature coatings due to their balanced thermal and mechanical properties .

- Comparative studies highlight DTDA’s superiority in solution-processable applications over aromatic dianhydrides, which often require melt processing .

- Industrial adoption is driven by DTDA’s cost-effectiveness and scalability, particularly in East Asian markets .

Preparation Methods

Catalytic Hydrogenation and Tetralin Intermediate Formation

The synthesis of this compound begins with the preparation of tetralin (1,2,3,4-tetrahydronaphthalene), a key intermediate. Industrial-scale production of tetralin typically involves catalytic hydrogenation of naphthalene using nickel-based catalysts under high-pressure hydrogen gas . Over-hydrogenation must be avoided to prevent conversion to decalin (decahydronaphthalene), which is achieved by optimizing reaction parameters:

| Parameter | Optimal Condition |

|---|---|

| Catalyst | Nickel (Raney Ni) |

| Temperature | 150–200°C |

| Hydrogen Pressure | 50–100 bar |

| Solvent | Toluene or tetralin itself |

In laboratory settings, the Darzens tetralin synthesis offers an alternative route via intramolecular electrophilic aromatic substitution of 1-aryl-pent-4-ene derivatives using concentrated sulfuric acid . This method is less common industrially due to lower yields (~60%) compared to catalytic hydrogenation (>90%) .

Acid-Catalyzed Cyclization and Anhydride Formation

The tetralin intermediate undergoes acid-catalyzed cyclization to introduce the dioxotetrahydrofuran moiety. A patented method (WO2015000555A2) describes the use of Lewis acids (e.g., TiCl₄) or Brønsted acids (e.g., H₂SO₄) to mediate the rearrangement of hydroxylated precursors into the fused bicyclic structure . Key steps include:

-

Activation of hydroxyl groups : Conversion of hydroxyl groups to better leaving groups (e.g., tosylates) using reagents like p-toluenesulfonyl chloride.

-

Cyclization : Intramolecular nucleophilic attack facilitated by acidic conditions, forming the tetrahydrofuran ring.

-

Anhydride formation : Dehydration of adjacent carboxylic acid groups using acetic anhydride or thionyl chloride.

Reaction conditions and yields vary significantly with the choice of acid:

| Acid Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|

| H₂SO₄ (conc.) | 25–30 | 72 |

| TiCl₄ | 0–10 | 85 |

| CF₃SO₃H | -20–0 | 91 |

The use of low-polar solvents (e.g., dichloromethane) improves regioselectivity by stabilizing charged intermediates .

Isomerization and Oxidative Aromatization

Post-cyclization, the product often exists as a mixture of stereoisomers. Thermal isomerization in halogenated solvents (e.g., chloroform) at 40–60°C for 12–24 hours achieves equilibration to the thermodynamically favored isomer . Subsequent oxidative aromatization using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) converts the tetralin moiety into a naphthalene derivative, though this step is optional depending on the target application .

A critical advancement in the patent literature is the catalytic use of DDQ (10–20 mol%) with co-oxidants like tert-butyl nitrite (TBN) to minimize genotoxic reagent consumption . This approach reduces DDQ usage by 80% while maintaining yields of 88–92% .

Alternative Pathways: Retro-Diels-Alder Approaches

Small-scale syntheses employ retro-Diels-Alder reactions of norbornene-derived adducts. While less efficient (45–55% yield), this method avoids high-pressure hydrogenation and is favored for producing analogs with modified substituents . For example, reacting maleic anhydride with a furan-tetralin diene precursor under reflux in xylene yields the target compound after 48 hours .

Comparative Analysis of Preparation Methods

The table below summarizes the advantages and limitations of major synthetic routes:

| Method | Yield (%) | Scalability | Cost Efficiency | Environmental Impact |

|---|---|---|---|---|

| Catalytic Hydrogenation + Acid Cyclization | 85–91 | High | Moderate | Low (solvent recovery) |

| Retro-Diels-Alder | 45–55 | Low | High | Moderate (high temps) |

| Oxidative Aromatization (Catalytic DDQ) | 88–92 | Medium | High | Low (recycling) |

Q & A

Q. What is the role of DTDA in synthesizing soluble polyimides, and how does its structure enhance monomer reactivity?

DTDA serves as a dianhydride monomer in polyimide (PI) synthesis, particularly valued for its ability to produce soluble PIs with excellent mechanical and thermal properties. The asymmetric tetralin backbone in DTDA introduces steric and electronic effects that enhance monomer reactivity during polymerization. This structural asymmetry reduces molecular symmetry, which inhibits close packing and improves solubility in organic solvents while maintaining high thermal stability . The tetralin moiety also facilitates controlled chain elongation, enabling the formation of high-molecular-weight polymers with tailored properties.

Methodological Insight : To assess reactivity, researchers often employ step-growth polymerization under inert conditions, monitoring reaction progress via viscosity changes or Fourier-transform infrared spectroscopy (FTIR) to track anhydride ring-opening.

Q. What are the standard protocols for synthesizing DTDA, and what starting materials are typically employed?

DTDA is synthesized via a two-step process:

Diels-Alder Reaction : Maleic anhydride and styrene undergo a [4+2] cycloaddition in the presence of an oxygen-containing gas catalyst (e.g., O₂ or air) to form an intermediate adduct.

Oxidative Cyclization : The intermediate is subjected to oxidative conditions (e.g., using acetic anhydride or catalytic metal oxides) to form the final dianhydride structure .

Q. Critical Considerations :

- Reaction temperature (typically 80–120°C) and catalyst loading must be optimized to avoid side reactions like over-oxidation.

- Purification involves recrystallization from acetic anhydride or column chromatography to achieve >97% purity (as confirmed by HPLC) .

Advanced Research Questions

Q. How does the asymmetric tetralin structure in DTDA influence the mechanical and thermal properties of resulting polyimides?

The asymmetric tetralin group in DTDA introduces conformational flexibility, which reduces crystallinity and enhances solubility. However, the rigid fused-ring system simultaneously reinforces thermal stability. For example:

| Property | DTDA-Based PI | BPDA-Based PI (Rigid) |

|---|---|---|

| Glass Transition (Tg) | 280–320°C | 350–400°C |

| Tensile Strength | 120–150 MPa | 180–220 MPa |

| Solubility in NMP | High | Low |

This balance makes DTDA-derived PIs suitable for flexible electronics, where processability and thermal resistance are critical. Molecular dynamics simulations (e.g., pulling tests) reveal that DTDA-based polymers exhibit larger chain deformation than rigid counterparts, improving interfacial adhesion in composite materials .

Q. What advanced spectroscopic and computational techniques are recommended for characterizing DTDA and confirming its purity?

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks to confirm the tetralin and dioxotetrahydrofuran moieties (e.g., δ 2.5–3.5 ppm for cyclic ether protons).

- FTIR : Validate anhydride C=O stretching bands near 1850 cm⁻¹ and 1770 cm⁻¹.

- XRD : Analyze crystallinity; DTDA typically shows a monoclinic structure with distinct d-spacing.

- Chromatography :

- Computational Modeling :

Q. How can researchers resolve discrepancies in reported solubility or reactivity data for DTDA-derived polymers?

Discrepancies often arise from variations in polymerization conditions or impurities. To address this:

- Controlled Experiments : Systematically vary parameters (e.g., catalyst type, solvent polarity) and compare results using standardized protocols (e.g., ASTM D6866 for solubility).

- Data Reconciliation :

- Use thermogravimetric analysis (TGA) to correlate thermal stability with molecular weight.

- Employ small-angle X-ray scattering (SAXS) to assess polymer chain packing differences.

- Cross-Validation : Compare findings with literature studies using DTDA synthesized via the Matsumoto method (maleic anhydride/styrene route) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.